tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate
Description
tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate is a boronate ester derivative featuring a tert-butyl acetate core, a phenoxy-propoxy linker, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound’s structure combines the steric protection of the tert-butyl group with the reactivity of the boronate ester, making it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The dioxaborolane moiety enhances stability and solubility, while the tert-butyl ester contributes to hydrolytic stability under basic conditions .
Properties
Molecular Formula |
C21H33BO6 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
tert-butyl 2-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propoxy]acetate |
InChI |
InChI=1S/C21H33BO6/c1-19(2,3)26-18(23)15-24-13-8-14-25-17-11-9-16(10-12-17)22-27-20(4,5)21(6,7)28-22/h9-12H,8,13-15H2,1-7H3 |
InChI Key |
IIRJTBHHYXIMCS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCOCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Esterification and Borylation
The compound’s structure suggests a two-step synthesis:
-
Formation of the Phenoxypropoxy Acetate Intermediate :
Reacting 4-bromophenol with 3-chloropropanol under basic conditions yields 3-(4-bromophenoxy)propan-1-ol. Subsequent esterification with tert-butyl bromoacetate in the presence of cesium carbonate (Cs₂CO₃) in anhydrous tetrahydrofuran (THF) at reflux (6–12 hours) produces tert-butyl 2-(3-(4-bromophenoxy)propoxy)acetate. -
Miyaura Borylation :
The brominated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) in 1,4-dioxane. A representative protocol involves:-
Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (PdCl₂(dppf)₂·CH₂Cl₂)
-
Base : Potassium acetate (KOAc)
Key Data :
-
One-Pot Tandem Synthesis
An alternative approach combines esterification and borylation in a single reaction vessel, reducing purification steps. This method leverages the stability of tert-butyl esters under borylation conditions:
-
Reagents : 4-bromophenol, tert-butyl bromoacetate, 3-chloropropanol, B₂pin₂, PdCl₂(dppf)₂·CH₂Cl₂, KOAc.
-
Solvent System : THF/1,4-dioxane (1:1 v/v).
Optimization of Reaction Parameters
Catalyst Selection
Palladium catalysts are critical for efficient borylation. Comparative studies show:
Solvent Effects
Polar aprotic solvents enhance reaction kinetics:
Temperature and Time
-
80°C for 16 hours : Balances conversion and side-product formation.
-
100°C for 3 hours : Accelerates reaction but increases deboronation byproducts (∼15% yield loss).
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs flow chemistry for improved heat and mass transfer:
Automated Purification Systems
-
Chromatography : Reverse-phase C18 columns with ethanol/water gradients.
-
Crystallization : Tert-butyl ether recrystallization from hexane/ethyl acetate (4:1).
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Challenges and Mitigation Strategies
Boronate Hydrolysis
Palladium Residues
-
Issue : Residual Pd (∼200 ppm) in pharmaceutical intermediates.
-
Solution : Chelating resins (e.g., SiliaMetS Thiol) reduce Pd to <10 ppm.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can modify the ester group to yield alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The incorporation of boron into organic molecules has been shown to enhance biological activity. Compounds like tert-butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate can serve as intermediates in the synthesis of boron-containing pharmaceuticals. Research indicates that boron compounds can improve the efficacy of drugs by modulating their interaction with biological targets.
Organic Synthesis
This compound can be utilized as a reagent in various organic reactions. The presence of the boron atom allows for unique reactivity patterns that can facilitate the formation of carbon-boron bonds. Such reactions are critical in the development of new synthetic pathways for complex organic molecules.
Materials Science
The compound's structural characteristics make it suitable for applications in materials science. It can be used to develop new polymers or materials with specific properties such as enhanced thermal stability or mechanical strength. Boron-containing compounds are often employed in the creation of advanced materials due to their ability to form cross-links within polymer matrices.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Medicinal Chemistry | Demonstrated that boron-containing esters exhibit improved binding affinity to certain cancer cell receptors compared to non-boron analogs. |
| Johnson et al. (2021) | Organic Synthesis | Developed a novel synthetic route utilizing tert-butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate as a key intermediate for synthesizing complex natural products. |
| Lee et al. (2022) | Materials Science | Investigated the use of boron esters in enhancing the mechanical properties of polymer composites; found significant improvements in tensile strength and thermal resistance. |
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several boronate esters and tert-butyl derivatives. Key comparisons include:
Structural Analogues with Carbamate Linkages
- Applications: Used in proteasome inhibitor synthesis . Similarity Score: 0.97 (structural alignment) .
- tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenethylcarbamate (CAS 1191063-31-6): Molecular Formula: C₁₉H₂₈BNO₄ Key Features: Shorter propoxy chain (phenethyl vs. phenoxy-propoxy), reducing steric hindrance. Similarity Score: 0.96 .
Esters with Modified Backbones
- tert-Butyl 3-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propanoate (CAS 872054-15-4): Molecular Formula: C₁₉H₂₉BO₄ Molecular Weight: 332.24 g/mol Physical Properties: Density 1.03 g/cm³, predicted boiling point 412.6°C . Key Differences: Propanoate chain instead of acetoxy-propoxy linker, altering solubility and reactivity.
4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl Acetate (CAS 480424-70-2):
Functional Group Variations
- tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Azetidine-1-Carboxylate (CAS 2507954-87-0): Molecular Formula: C₂₄H₃₅BNO₄ Key Features: Azetidine ring introduces conformational rigidity, impacting binding in medicinal chemistry .
Comparative Data Table
Research Findings and Reactivity Insights
- Suzuki-Miyaura Reactivity : The target compound’s boronate ester participates in cross-coupling with aryl halides, similar to derivatives in . Its tert-butyl group reduces hydrolysis rates compared to methyl or phenyl boronate esters .
- Synthetic Challenges : Longer propoxy linkers (as in the target compound) may complicate purification due to increased flexibility, unlike rigid azetidine derivatives .
Biological Activity
tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, including synthesis methods, mechanism of action, and pharmacological effects.
Chemical Structure and Properties
The compound's structure features a tert-butyl group attached to a phenoxypropoxy chain with a dioxaborolane moiety. The presence of the boron-containing dioxaborolane is noteworthy as it may enhance the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃B₁O₄ |
| Molecular Weight | 318.18 g/mol |
| IUPAC Name | tert-butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that compounds containing dioxaborolane groups exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Activity
Several derivatives of dioxaborolanes have been studied for their anticancer properties. The mechanism typically involves apoptosis induction in cancer cells and inhibition of tumor growth. In vitro studies have demonstrated that such compounds can selectively target cancer cells while sparing normal cells.
Case Studies
- Trypanocidal Activity : A study explored the efficacy of dioxaborolane derivatives against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds related to tert-butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate showed promising results with IC50 values in the micromolar range .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of similar compounds in models of neurodegeneration. These compounds were found to mitigate oxidative stress and promote neuronal survival .
The biological activity of tert-butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate is hypothesized to involve:
- Boron Interaction : The boron atom in the dioxaborolane moiety can form transient complexes with biomolecules such as proteins and nucleic acids.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
Q & A
Q. What are the optimal synthetic routes for tert-Butyl 2-(3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propoxy)acetate?
The synthesis typically involves a nucleophilic substitution reaction between a phenol derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) and a tert-butyl ester (e.g., bromoacetate or bromopropionate) under basic conditions. For example:
- Step 1: React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with cesium carbonate (Cs₂CO₃) in anhydrous THF under nitrogen to deprotonate the phenol.
- Step 2: Add ethyl bromopropanoate or bromoacetate dropwise and reflux for 6–12 hours.
- Step 3: Purify via extraction (diethyl ether, 1N HCl washes) and characterize using NMR and mass spectrometry .
Q. How is this compound characterized to confirm purity and structure?
- 1H/13C NMR spectroscopy identifies functional groups (e.g., tert-butyl protons at ~1.3 ppm, boronic ester peaks).
- Mass spectrometry (MS) confirms molecular weight (e.g., expected [M+H]+ ion).
- HPLC monitors purity, especially if side products (e.g., unreacted phenol) are present .
Q. What are the stability and storage requirements for this compound?
- Storage: Keep at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the boronic ester or tert-butyl groups.
- Handling: Avoid aqueous or humid environments. Use desiccants during storage .
Q. What functional groups dictate its reactivity?
- Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): Enables Suzuki-Miyaura cross-coupling.
- Ester (tert-butyl acetate): Participates in hydrolysis or transesterification under acidic/basic conditions.
- Ether linkages: Provide steric bulk, influencing solubility and reaction kinetics .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Reaction path search tools (e.g., quantum chemical calculations) predict activation energies for key steps like esterification or coupling.
- Machine learning analyzes experimental datasets (e.g., solvent effects, catalyst loading) to recommend optimal parameters (temperature, solvent polarity) .
Q. What strategies address low yields in Suzuki-Miyaura cross-coupling reactions involving this boronic ester?
- Catalyst screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for steric compatibility.
- Solvent optimization: Use DMF for polar substrates or toluene for hydrophobic systems.
- Additives: Include ligands (e.g., SPhos) or bases (K₂CO₃) to stabilize intermediates .
Q. How are contradictions in spectroscopic data resolved (e.g., unexpected peaks in NMR)?
- 2D NMR (COSY, HSQC) distinguishes overlapping signals from impurities or diastereomers.
- Isolation via column chromatography followed by re-analysis identifies side products (e.g., hydrolyzed boronic acid) .
Q. What solvent systems enhance solubility without compromising reactivity?
- Polar aprotic solvents (THF, DMF): Improve solubility for coupling reactions.
- Binary mixtures (hexane:ethyl acetate): Balance polarity during purification. Avoid protic solvents (water, alcohols) to prevent ester hydrolysis .
Q. How does steric hindrance from the tert-butyl group affect reaction kinetics?
- Kinetic studies: Compare reaction rates with analogs (e.g., methyl/ethyl esters) using pseudo-first-order models.
- DFT calculations model transition states to quantify steric effects on activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
